1-溴-2,3-二甲基-4-硝基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

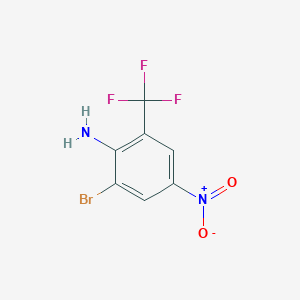

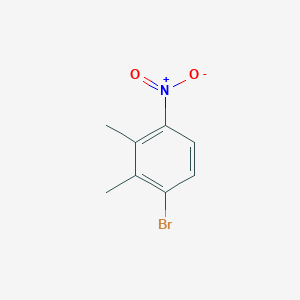

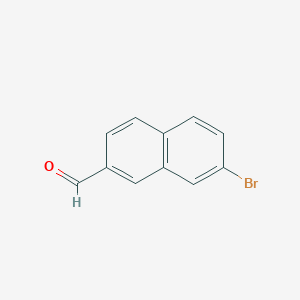

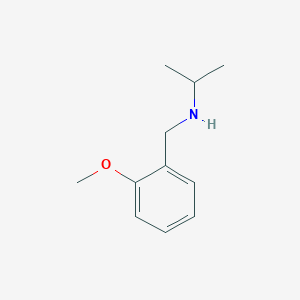

1-Bromo-2,3-dimethyl-4-nitrobenzene is a chemical compound with the molecular formula C8H8BrNO2 . It is a solid substance and has a molecular weight of 230.06 g/mol .

Molecular Structure Analysis

The molecular structure of 1-Bromo-2,3-dimethyl-4-nitrobenzene consists of a benzene ring substituted with bromo, nitro, and methyl groups . The exact positions of these substituents on the benzene ring can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis

1-Bromo-2,3-dimethyl-4-nitrobenzene is a solid substance . It has a molecular weight of 230.06 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not detailed in the available resources.科学研究应用

Antifungal Properties Research

- Application Summary: This compound has been used in the synthesis of Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues, which have been investigated for their antifungal properties .

- Methods of Application: The compound is used in the synthesis of the analogues, which are then subjected to molecular docking studies and DFT-based chemical reactivity descriptor evaluations .

- Results: The study found that these analogues exhibited promising antifungal properties against Candida albicans, an opportunistic fungal pathogen .

Synthesis of Imidazoles

- Application Summary: 1-Bromo-2,3-dimethyl-4-nitrobenzene has been used in the synthesis of imidazoles .

- Methods of Application: The compound is used in a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .

- Results: The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides .

Protein Determination and Glutathione S-Transferase (GST) Assay

- Application Summary: This compound has been used as a substrate in protein determination and GST assay of chicken and rat prostaglandin D2 synthase (PGDS) .

- Methods of Application: The compound is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .

- Results: The study did not provide specific results or outcomes obtained from this application .

Electrochemical Reduction Studies

- Application Summary: This compound has been used in studies investigating its electrochemical reduction at zinc microelectrodes in ionic liquid .

- Methods of Application: The compound is subjected to cyclic voltammetry to study its electrochemical behavior .

- Results: The study did not provide specific results or outcomes obtained from this application .

Palladium-Catalyzed Stille Cross Coupling Reaction

- Application Summary: 1-Bromo-2,3-dimethyl-4-nitrobenzene undergoes palladium-catalyzed Stille cross coupling reaction with furan-2-yltributyltin using Dabco (triethylenediamine) as ligand .

- Methods of Application: The compound is used in a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles .

- Results: The reaction conditions were mild enough for the inclusion of a variety of functional groups including arylhalides .

Synthesis of 1-Methyl-4-(4-Nitrophenoxy)Benzene

- Application Summary: This compound reacts with p-cresol to yield 1-methyl-4-(4-nitrophenoxy)benzene .

- Methods of Application: The compound is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .

- Results: The study did not provide specific results or outcomes obtained from this application .

Synthesis of 2,4-Dinitrophenol

- Application Summary: This compound has been used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .

- Methods of Application: The compound is treated with a KO2-crown ether complex in benzene to yield 2,4-dinitrophenol .

- Results: The study did not provide specific results or outcomes obtained from this application .

Protein Determination and Glutathione S-Transferase (GST) Assay

- Application Summary: This compound has been used as a substrate in protein determination and GST assay of chicken and rat prostaglandin D2 synthase (PGDS) .

- Methods of Application: The compound is used in the preparation of 2,4-dinitrophenol via treatment with KO2-crown ether complex in benzene .

- Results: The study did not provide specific results or outcomes obtained from this application .

Nitration of Alkanes

- Application Summary: Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid .

- Methods of Application: Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

- Results: Mixtures of products are invariably obtained .

安全和危害

The safety data sheet for a similar compound, 1-Bromo-4-nitrobenzene, indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

1-bromo-2,3-dimethyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSZBOYJFKZYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dimethyl-4-nitrobenzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)